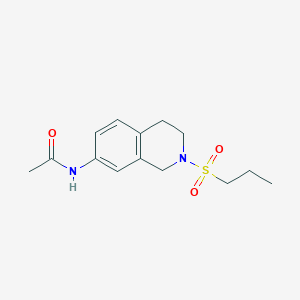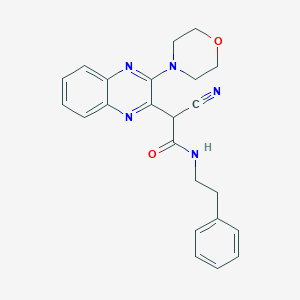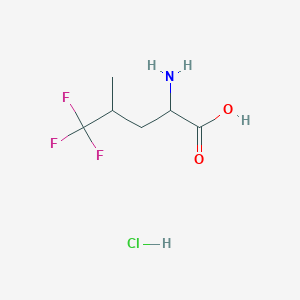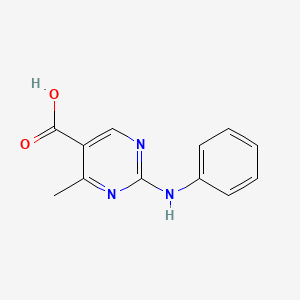![molecular formula C24H29NO2S B2703933 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1795358-18-7](/img/structure/B2703933.png)
3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C24H29NO2S and its molecular weight is 395.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Chemical Structures
Synthesis of Bicycles Derived from Tartaric Acid and α-Amino Acids : A study by Guarna et al. (1999) explores the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa) as conformationally constrained dipeptide isosteres. This involved transforming amino acids into N-benzylamino alcohols and subsequent reactions, highlighting a pathway for synthesizing complex bicyclic structures related to your compound of interest (Guarna et al., 1999).
Stereoselective Synthesis of Optically Active Derivatives : Uchiyama et al. (2001) discuss the synthesis of 2,8-Dioxabicyclo[3.3.0]octan-3-one and its derivatives, crucial in biologically active natural products. The asymmetric oxyselenenylation of 2,3-dihydrofuran was key, suggesting methods for creating similar complex structures in your compound (Uchiyama et al., 2001).
Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : Wöhrle et al. (1993) describe synthesizing 4,5-Disubstituted 1,2-Dicyanobenzenes, leading to octasubstituted phthalocyanines. This process may be relevant for modifying and understanding the reactivity of complex bicyclic structures like the one (Wöhrle et al., 1993).
Applications in Biological and Medicinal Chemistry
Neurokinin (NK1) Antagonists : Huscroft et al. (2006) investigate 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Substitutions in the structure led to high affinity NK1 antagonists, indicating the potential of similar bicyclic compounds in therapeutic applications (Huscroft et al., 2006).
Synthesis and Antibacterial Activities of 2-Oxaisocephems : Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems showing potent activities against certain bacteria, including MRSA. This demonstrates the utility of such bicyclic compounds in developing new antibacterial agents (Tsubouchi et al., 1994).
Azabicycloalkanes as Analgetics : Takeda et al. (1977) explored the analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. This study shows the potential of such structures in pain management and narcotic antagonism (Takeda et al., 1977).
Structural and Conformational Studies
Crystal Structure Characterization of Bicyclic Compounds : Wu et al. (2015) performed synthesis and crystal structure characterization of a bicyclic compound, revealing insights into its molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of similar complex molecules (Wu et al., 2015).
Stereochemistry of 1,3-Dipolar Cycloadditions : Taniguchi et al. (1978) examined the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. Understanding these reactions is vital for designing and synthesizing similar bicyclic structures (Taniguchi et al., 1978).
Propiedades
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNXIVGIHTLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)


![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)


![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)


![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
